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Get Quote

The following tables consolidate key quantitative findings on TTT-3002's binding and activity from the

search results.

Table 1: Protein Binding and Resulting Potency Shifts

Metric
Value for
TTT-3002

Comparative Value for Other TKIs Source

Protein Binding Constant
for AGP

1.41 µM⁻¹ Midostaurin: 12.6 µM⁻¹; Lestaurtinib: 49.2
µM⁻¹ [1]

Fold Increase in IC50 per
mg/dL AGP

0.33-fold Midostaurin: 3.00-fold; Lestaurtinib: 11.73-
fold [1]

Fold-Change in IC50 (in
50% Human Plasma)

~9-fold Quizartinib: ~37-fold; Lestaurtinib,
Midostaurin, Sorafenib: >100-fold [2]

Predicted In Vivo IC50 34 nM Midostaurin: 4.7 µM; Lestaurtinib: 4.8 µM [1]

Table 2: In-Vitro Biochemical and Cellular Potency
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Assay Type Cell Line / Context IC50 Value

FLT3 Autophosphorylation FLT3/ITD mutant cell lines 100 - 250 pM (0.1 - 0.25 nM) [3]

Cellular Proliferation FLT3/ITD mutant cell lines 490 - 920 pM (0.49 - 0.92 nM) [3]

Cellular Proliferation (with AGP) MOLM-14 cells (with AGP) 12 nM [1]

Experimental Protocols for Key Findings

The core methodologies used to characterize TTT-3002's protein binding and activity are outlined below.

Modified Plasma Inhibitory Assay (PIA)

This cell-based assay is crucial for simulating the in vivo impact of plasma proteins on drug efficacy [2].

Purpose: To measure the inhibitory activity of a drug in the presence of human plasma, moving
beyond standard culture conditions (e.g., 10% Fetal Bovine Serum) to better predict clinical

performance.
Procedure:

Cell Culture: FLT3/ITD-dependent leukemia cell lines (e.g., MOLM-14) are cultured.
Treatment: Cells are treated with a range of TTT-3002 concentrations in the presence of either:

50% plasma from healthy human donors or patients with AML.
Physiological concentrations (e.g., 1 mg/mL) of purified human Alpha-1-Acid Glycoprotein

(AGP).
(Control) Standard culture medium with 10% FBS.

Endpoint Measurement: After a set period (e.g., 48 hours), a colorimetric MTT assay is
performed to determine the half-maximal inhibitory concentration (IC50).

Pathway Analysis (Optional): Western blot analysis can be performed on treated cells to
study specific pathway inhibition (e.g., FLT3 autophosphorylation, and phosphorylation of

STAT5, AKT, ERK1/2) [2].

Competitive Binding and Disinhibition Assay

This protocol tests strategies to overcome plasma protein binding [2] [1].
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Purpose: To evaluate if a "decoy" drug can displace TTT-3002 from plasma proteins and restore its

anti-leukemic activity.
Procedure:

FLT3/ITD-dependent cells are cultured with human plasma or purified AGP.
Cells are co-treated with TTT-3002 and a candidate displacing agent (e.g., Mifepristone),

which has a high binding affinity for AGP.
The IC50 for TTT-3002 is re-measured. Successful disinhibition is demonstrated by a significant

reduction in the IC50, bringing it closer to the potency observed without plasma proteins [1].

Mechanism of Action and Competitive Binding

The diagram below illustrates how TTT-3002 inhibits FLT3 signaling and how its activity is modulated by

plasma protein binding.
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The competitive binding mechanism provides a promising combinatorial strategy to enhance TTT-3002's

efficacy in the clinical setting [2] [4] [1].

Significance for Drug Development

The characteristics of TTT-3002 highlight several key considerations for researchers:

Overcoming a Key Limitation: Moderate plasma protein binding is a significant advantage,

potentially leading to more consistent and potent target inhibition in patients compared to other FLT3
TKIs like midostaurin and lestaurtinib [5] [2].
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A Combinatorial Strategy: The proof-of-concept with mifepristone demonstrates that the efficacy of

existing TKIs can be rescued, offering a viable path to revitalize drugs whose clinical performance has
been limited by protein binding [2] [4].

Informing Trial Design: This research underscores the importance of evaluating drug candidates in
physiologically relevant conditions (like the modified PIA) that account for human-specific factors like

AGP, which are not present in standard rodent models [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Combinatorial Approaches to Overcome Plasma Protein ... [sciencedirect.com]

2. A Method for Overcoming Plasma Protein Inhibition of ... [pmc.ncbi.nlm.nih.gov]

3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with ... [pmc.ncbi.nlm.nih.gov]

4. Experimental drug development approach points to better ... [sciencedaily.com]

5. FLT3 kinase inhibitor TTT - 3002 overcomes both activating and drug... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Data on Protein Binding and Potency]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548056#ttt-3002-protein-

binding-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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